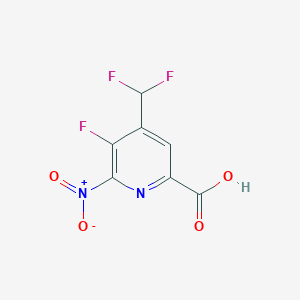
4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of difluoromethyl, fluoro, and nitro groups attached to a picolinic acid core. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid typically involves multiple steps, including the introduction of difluoromethyl and fluoro groups to the picolinic acid core. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where the fluoro or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-(Difluoromethyl)-5-fluoro-6-aminopicolinic acid .
Scientific Research Applications
4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of difluoromethyl and fluoro groups on biological systems.
Medicine: The compound’s potential medicinal properties are of interest for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluoro groups can influence the compound’s binding affinity and selectivity towards its targets. The nitro group may also play a role in the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid include other difluoromethylated and fluorinated picolinic acids, such as:
- 4-(Difluoromethyl)-5-fluoro-6-aminopicolinic acid
- 4-(Difluoromethyl)-5-fluoro-6-chloropicolinic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and fluoro groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H3F3N2O4 |
|---|---|
Molecular Weight |
236.10 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-fluoro-6-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3F3N2O4/c8-4-2(5(9)10)1-3(7(13)14)11-6(4)12(15)16/h1,5H,(H,13,14) |
InChI Key |
BDJMEVNYNVLLNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1C(=O)O)[N+](=O)[O-])F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


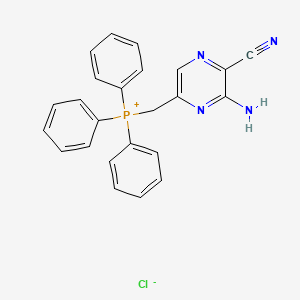
![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)

![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)
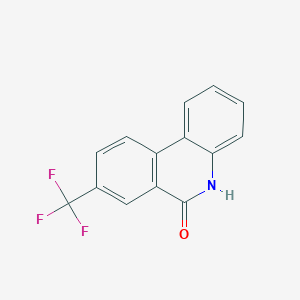
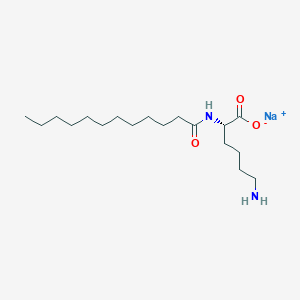
![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)

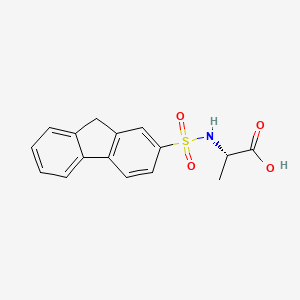
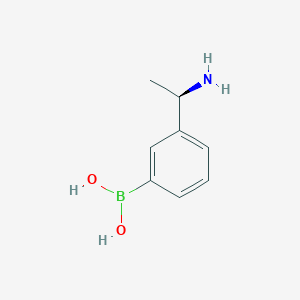
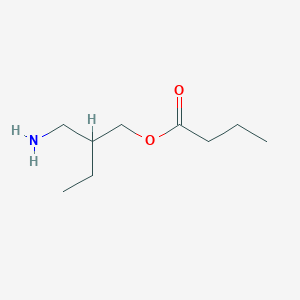
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)

